molecular formula C15H23NO3Si B14121772 4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate

4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate

Cat. No.: B14121772
M. Wt: 293.43 g/mol
InChI Key: NIGMSWKILQFKFA-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate is a chemical compound with the molecular formula C15H23NO3Si and a molecular weight of 293.43 g/mol It is characterized by the presence of a piperidine ring, a benzoate group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate typically involves the reaction of piperidin-1-yl benzoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

[ \text{Piperidin-1-yl benzoate} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce piperidine derivatives.

Scientific Research Applications

4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The piperidine ring and benzoate group contribute to its overall chemical behavior and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperidin-1-yl benzoate: Lacks the trimethylsilyl group, resulting in different chemical properties.

    Trimethylsilyl benzoate: Contains the trimethylsilyl group but lacks the piperidine ring.

Uniqueness

4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate is unique due to the combination of the piperidine ring, benzoate group, and trimethylsilyl group

Properties

Molecular Formula

C15H23NO3Si

Molecular Weight

293.43 g/mol

IUPAC Name

(4-trimethylsilyloxypiperidin-1-yl) benzoate

InChI

InChI=1S/C15H23NO3Si/c1-20(2,3)19-14-9-11-16(12-10-14)18-15(17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3

InChI Key

NIGMSWKILQFKFA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCN(CC1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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